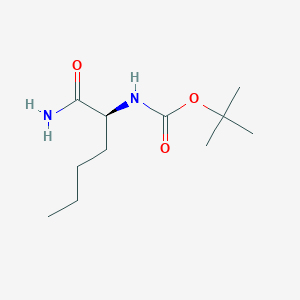
BOC-Norleucine Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-Norleucine Amide is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amine-containing molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-Norleucine Amide typically involves the protection of the amine group in (S)-2-aminohexanoic acid. One common method is the reaction of (S)-2-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as better control over reaction conditions, higher yields, and reduced waste.
化学反应分析
Types of Reactions
BOC-Norleucine Amide can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amine group can participate in nucleophilic substitution reactions once the Boc group is removed.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
科学研究应用
Chemical Synthesis
Peptide Synthesis
- BOC-Norleucine Amide is extensively utilized in the synthesis of peptides. The Boc group serves as a protective group for the amine, allowing for selective deprotection under acidic conditions, which is crucial for the formation of peptide bonds. This property makes it an essential building block in organic synthesis, particularly when creating complex peptide structures.
Enzyme-Substrate Interactions
- In biochemical studies, this compound is employed to investigate enzyme-substrate interactions. Its incorporation into peptide sequences can help elucidate mechanisms of action and specificity of various enzymes .
Biological Applications
Inhibitors of Phospholipase A2
- Research has demonstrated that derivatives of norleucine, including this compound, can act as potent inhibitors of phospholipase A2 enzymes. These enzymes play significant roles in inflammatory processes; thus, compounds based on this compound have potential therapeutic applications in managing inflammation and related disorders .
Protein Engineering
- The incorporation of non-canonical amino acids like norleucine into proteins has been shown to enhance their stability and functionality. Studies have indicated that replacing specific amino acids with norleucine variants can modulate enzyme activity and improve protein folding characteristics .
Medicinal Chemistry
Pharmaceutical Development
- This compound is utilized in the development of pharmaceutical compounds. Its ability to form stable peptide bonds while providing a protective group makes it valuable in synthesizing drug candidates targeting various diseases, including cancer and metabolic disorders .
Targeted Drug Delivery
- Recent advancements have explored the use of prodrugs based on glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON), where this compound plays a role in enhancing the therapeutic index by improving tumor-targeted delivery while minimizing toxicity to normal tissues . This approach highlights the potential for this compound in developing innovative treatment strategies.
Data Tables
Case Studies
- Inhibition of Phospholipase A2
- Prodrug Strategies for Cancer Treatment
作用机制
The primary function of BOC-Norleucine Amide is to serve as a protected form of (S)-2-aminohexanamide. The Boc group prevents the amine from participating in unwanted reactions during synthesis. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, revealing the free amine group . This allows for subsequent reactions to occur at the amine site.
相似化合物的比较
Similar Compounds
- (S)-2-(tert-Butoxycarbonylamino)pentanamide
- (S)-2-(tert-Butoxycarbonylamino)butanamide
- (S)-2-(tert-Butoxycarbonylamino)propanamide
Uniqueness
BOC-Norleucine Amide is unique due to its specific chain length and stereochemistry, which can influence its reactivity and the types of molecules it can be used to synthesize. The Boc group provides a versatile protecting strategy that is widely applicable in organic synthesis .
属性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-amino-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-5-6-7-8(9(12)14)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |
InChI 键 |
UJWXUMMFSUYXGB-QMMMGPOBSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C(=O)N)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















